molecular formula C6H12ClNO2 B2636613 cis-3-Amino-1-methylcyclobutanecarboxylic acid hydrochloride CAS No. 1630906-61-4

cis-3-Amino-1-methylcyclobutanecarboxylic acid hydrochloride

Cat. No.: B2636613
CAS No.: 1630906-61-4
M. Wt: 165.62
InChI Key: MOTVVKJYPXKJDW-JEXQPNKDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

cis-3-Amino-1-methylcyclobutanecarboxylic acid hydrochloride is a chemical compound with the molecular formula C6H11NO2·HCl. It is a derivative of cyclobutane, featuring an amino group and a carboxylic acid group on the cyclobutane ring. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-3-Amino-1-methylcyclobutanecarboxylic acid hydrochloride typically involves the cyclization of suitable precursors under controlled conditions. One common method includes the reaction of 3-amino-1-methylcyclobutanecarboxylic acid with hydrochloric acid to form the hydrochloride salt. The reaction is usually carried out in an aqueous medium at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

cis-3-Amino-1-methylcyclobutanecarboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

cis-3-Amino-1-methylcyclobutanecarboxylic acid hydrochloride is utilized in various scientific research fields:

    Chemistry: Used as a building block for the synthesis of complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cis-3-Amino-1-methylcyclobutanecarboxylic acid hydrochloride involves its interaction with specific molecular targets. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with proteins and enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • cis-3-Amino-1-methylcyclobutanecarboxylic acid
  • trans-3-Amino-1-methylcyclobutanecarboxylic acid
  • 3-Amino-1-methylcyclobutanecarboxylic acid

Uniqueness

cis-3-Amino-1-methylcyclobutanecarboxylic acid hydrochloride is unique due to its specific cis-configuration, which can influence its reactivity and interaction with other molecules. This configuration can result in different biological and chemical properties compared to its trans-isomer or other similar compounds .

Properties

IUPAC Name

3-amino-1-methylcyclobutane-1-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2.ClH/c1-6(5(8)9)2-4(7)3-6;/h4H,2-3,7H2,1H3,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOTVVKJYPXKJDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)N)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.